2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate
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Overview
Description
2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate is a complex organic compound with a unique structure that combines a quinoxaline core with a cyanoethyl and methylcarbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Cyanoethyl Group: The cyanoethyl group can be introduced through a nucleophilic substitution reaction using a suitable cyanoethylating agent, such as acrylonitrile, in the presence of a base.
Methylcarbamoylation: The methylcarbamoyl group can be introduced through a reaction with methyl isocyanate or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to quinoxaline N-oxides, while reduction may yield dihydroquinoxalines.
Scientific Research Applications
2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The molecular pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with a quinoxaline core, such as 2,3-dimethylquinoxaline and 2-phenylquinoxaline, share structural similarities with 2-[(2-Cyanoethyl)(methyl)carbamoyl]-3-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate.
Cyanoethyl and Methylcarbamoyl Substituted Compounds: Compounds with similar substituents, such as 2-cyanoethyl-N-methylcarbamate, also share similarities.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoxaline core with cyanoethyl and methylcarbamoyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
64557-84-2 |
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Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
N-(2-cyanoethyl)-N,3-dimethyl-4-oxido-1-oxoquinoxalin-1-ium-2-carboxamide |
InChI |
InChI=1S/C14H14N4O3/c1-10-13(14(19)16(2)9-5-8-15)18(21)12-7-4-3-6-11(12)17(10)20/h3-4,6-7H,5,9H2,1-2H3 |
InChI Key |
JZVFAAKQVVWDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])C(=O)N(C)CCC#N |
Origin of Product |
United States |
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